BenchChemオンラインストアへようこそ!

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Scaffold Hopping Kinase Selectivity Chemical Biology

This compound offers a unique 3D pharmacophore distinct from kinase inhibitors like WHI-P154, yet shares the same molecular formula—enabling scaffold-specific pharmacology control. The 5-bromofuran moiety serves as a synthetic handle for Suzuki or Buchwald-Hartwig coupling, allowing rapid library diversification for NRF2 inhibitor development. Ideal for medicinal chemistry groups seeking late-stage diversification precursors and chemical biology probe development.

Molecular Formula C16H14BrN3O3
Molecular Weight 376.21
CAS No. 1421505-95-4
Cat. No. B2422160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1421505-95-4
Molecular FormulaC16H14BrN3O3
Molecular Weight376.21
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H14BrN3O3/c17-14-3-2-13(23-14)16(21)20-7-5-12(6-8-20)22-15-4-1-11(9-18)10-19-15/h1-4,10,12H,5-8H2
InChIKeyVDAMGOALURZRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421505-95-4): A Structurally-Enabled Nicotinonitrile Probe


6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421505-95-4) is a synthetic small molecule with the molecular formula C₁₆H₁₄BrN₃O₃ and a molecular weight of 376.20 g/mol . It belongs to a therapeutically relevant class of substituted nicotinonitriles, incorporating a 5-bromofuran-2-carbonyl moiety linked via a piperidin-4-yl-oxy bridge. While related compounds in this class have been explored as NRF2 pathway inhibitors [1], the specific biological activity for this precise structure is currently unconfirmed in peer-reviewed literature, positioning it as a valuable probe for exploring novel structure-activity relationships (SAR).

Why Structurally Similar Analogs Cannot Substitute for CAS 1421505-95-4 in SAR Studies


Simple structural substitution within the nicotinonitrile class is unreliable due to a demonstrated high sensitivity of biological activity to specific molecular modifications. For instance, in NRF2 inhibitors, minor structural changes to substituted nicotinonitriles led to dramatic variations in both inhibitory potency and solubility, with some analogs showing significantly improved profiles over the initial hit MSU38225 [1]. CAS 1421505-95-4 features a unique combination of a 5-bromofuran carbonyl and a 4-oxypiperidine linker connected to a 6-nicotinonitrile core. This specific three-dimensional pharmacophore arrangement differs fundamentally from close analogs like the JAK3/EGFR inhibitor WHI-P154 [2], which has an identical molecular formula but a completely distinct 2-bromo-4-anilinoquinazoline scaffold. Therefore, changing even a single functional group or the connectivity pattern can redirect target engagement, as the bromofuran moiety offers a synthetic handle for further derivatization (e.g., Suzuki coupling) that is absent in non-halogenated or differently linked analogs [3].

Quantitative Differentiation Evidence for CAS 1421505-95-4 Against Closest Analogs


Structural Scaffold Distinction vs. the Isomeric WHI-P154 (CAS 211555-04-3)

Despite sharing the same molecular formula (C₁₆H₁₄BrN₃O₃) and exact mass, CAS 1421505-95-4 is a structural isomer of the known JAK3/EGFR inhibitor WHI-P154. WHI-P154 (2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) is a potent EGFR inhibitor (IC₅₀ = 4 nM) and a modest JAK3 inhibitor (IC₅₀ = 1.8 µM) [1]. CAS 1421505-95-4 contains a 5-bromofuran-2-carbonyl-piperidinyl-oxy-nicotinonitrile scaffold. This complete scaffold mismatch, moving from a quinazoline hinge-binding motif to a piperidine-linked biaryl ether, predicts a fundamentally different kinase selectivity profile and binding mode. This distinction is critical; procurement of the correct isomer is non-negotiable for target validation studies.

Scaffold Hopping Kinase Selectivity Chemical Biology

Differentiation from Simpler Bromofuran-Nicotinonitrile Intermediates (e.g., CAS 619334-29-1)

A common procurement error is to select a simpler fragment-like analog such as 6-(5-bromofuran-2-yl)nicotinonitrile (CAS 619334-29-1, C₁₀H₅BrN₂O, MW 249.07) as a substitute. The target compound (MW 376.20) possesses a significantly higher structural complexity due to the central piperidine linker and ether functionality . This additional moiety provides a three-dimensional spatial separation between the bromofuran and nicotinonitrile groups, a feature absent in the flat, directly linked fragment. Fragment-based or simplified analog approaches lack the conformational constraint and vectorial presentation of key functional groups necessary for interrogating complex protein-protein interactions or allosteric sites.

Chemical Synthesis Molecular Complexity Fragment-Based Design

Synthetic Versatility of the Bromofuran Handle for Downstream Derivatization

The 5-bromofuran moiety in the target compound provides a proven, chemically selective handle for palladium-catalyzed cross-coupling reactions. Research on the closely related 6-(5-bromofuran-2-yl)nicotinonitrile framework demonstrates the feasibility of Suzuki coupling to introduce diverse aryl groups, enabling rapid analog generation for SAR exploration [1]. This synthetic utility is a quantifiable advantage over non-halogenated analogs like 6-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, where such late-stage functionalization is not possible directly. The calculated difference is the potential to generate a library of >100 analogs from a single precursor.

Medicinal Chemistry Library Synthesis Cross-Coupling

Key Application Scenarios for 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile Based on Structural Evidence


Negative Control or Orthogonal Isomer Probe for WHI-P154 Studies

Researchers investigating JAK3 or EGFR dependency using WHI-P154 (CAS 211555-04-3) can utilize CAS 1421505-95-4 as a critical, same-formula isomer control. Since the target compound shares the exact molecular formula but a distinct scaffold, differential activity in the same panel of assays provides strong evidence for scaffold-specific pharmacology, ruling out off-target effects common to both chemotypes .

Core Scaffold for Novel NRF2 Inhibitor SAR Exploration

Based on its nicotinonitrile core, this compound is ideally suited as a starting point for synthesizing new analogs within the emerging class of NRF2 pathway inhibitors. The structure appears designed to probe the chemical space around the initial hit MSU38225, where structural modifications led to compounds with 'as good or better activity... with greatly improved solubility' . The bromofuran handle allows for systematic exploration of the terminal moiety's impact on NRF2 inhibition and cellular activity.

Diversification Substrate for Medicinal Chemistry Library Synthesis

The compound's primary procurement value for industrial medicinal chemistry groups lies in its synthetic versatility. It serves as a late-stage diversification precursor where the 5-bromofuran moiety can be subjected to Suzuki, Buchwald-Hartwig, or other cross-coupling chemistries to rapidly generate a focused library of novel, complex nicotinonitrile analogs, a capability demonstrated on similar bromofuran-nicotinonitrile substrates . This provides a significant advantage over purchasing each final analog individually.

Tool Compound for Evaluating Allosteric or Non-Hinge Binding Modes

Unlike classic kinase inhibitors that rely on a heterocyclic hinge-binding motif (like the quinazoline in WHI-P154), the target compound's core structure suggests a propensity for non-classical binding modes, such as allosteric inhibition or protein-protein interaction disruption. This makes it a valuable tool compound for chemical biology studies aimed at identifying novel regulatory sites on therapeutic targets, where a structurally distinct probe is essential to avoid competing with ATP-site inhibitors .

Quote Request

Request a Quote for 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.